4-(2-Iodoethyl)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-iodoethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFVSOSHQEZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450986 | |
| Record name | 4-(2-iodoethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219945-60-5 | |
| Record name | 4-(2-iodoethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Iodoethyl Cyclohexanone and Analogues
Direct Synthetic Approaches
Direct synthetic methods offer a more straightforward route to 4-(2-Iodoethyl)cyclohexanone by introducing the iodoethyl side chain or its precursor directly onto the cyclohexanone (B45756) scaffold.
Halogenation serves as a fundamental transformation in organic synthesis and can be employed to introduce the iodine atom. A common strategy involves the conversion of a corresponding alcohol or other functional group into the iodide. For instance, a precursor such as 4-(2-hydroxyethyl)cyclohexanone (B1611332) could be subjected to a halogenation reaction. Reagents like triphenylphosphine, iodine, and imidazole (B134444) are commonly used for such transformations.
Another approach is deaminative halogenation, where a primary amine is converted into an organic halide. This method has been shown to be effective for both aliphatic and aromatic amines, offering a predictable way to introduce a halogen. semanticscholar.org While not directly demonstrated on 4-(2-aminoethyl)cyclohexanone, the general applicability of this method suggests its potential in synthesizing the target compound.
Furthermore, photoelectrocatalytic C–H halogenation using an oxygen-vacancy-rich TiO2 photoanode with sodium iodide (NaI) presents a modern approach. nih.gov This method allows for the direct halogenation of C–H bonds in substrates like nonpolar cycloalkanes under illumination. nih.gov
The alkylation of cyclohexanone enolates is a cornerstone of C-C bond formation in organic chemistry. ubc.ca182.160.97 This strategy can be adapted for the synthesis of this compound by reacting a suitable cyclohexanone enolate with a 2-iodoethyl electrophile. The formation of the enolate can be controlled to achieve regioselectivity, and its subsequent reaction with an alkyl halide like 1,2-diiodoethane (B146647) or a similar electrophile would introduce the desired side chain. ubc.cayoutube.com The use of enamines as enolate surrogates provides an alternative, milder approach to alkylation. 182.160.97
The reaction conditions for the alkylation of cyclohexanone derivatives can vary, as illustrated in the following table:
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| Cyclohexanone, Methyl Iodide | Pyrrolidine, Toluene, Reflux; H2O, Acid | 2-Methylcyclohexanone | Not Specified | youtube.com |
| Cyclohexanone, Phenylhydrazine hydrochloride, Iodomethane | --- | 9-Methyl-2,3,4,9-tetrahydrocarbazole | 85% | rsc.org |
It is important to note that the direct alkylation with iodo-containing reagents can sometimes be challenging due to potential side reactions.
Multistep Convergent Syntheses of Related Iodoethyl Cyclohexanone Structures
Multistep syntheses offer greater flexibility in constructing complex molecules like this compound and its analogs, often by building the molecule from smaller, more readily available starting materials.
A powerful strategy for the synthesis of substituted cyclohexanones involves the use of spirocyclic intermediates. For example, the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) can yield spirocyclopropanes. jst.go.jp These spirocyclic compounds can then undergo ring-opening reactions to introduce functionality. researchgate.netresearchgate.net
A notable synthesis involves the Parham cyclization of 1-bromo-2-(2-bromoethyl)benzene (B87193) with the mono ketal of cyclohexane-1,3-dione to form a spirocyclic framework. nih.gov Subsequent hydrolysis and functional group manipulations can lead to substituted cyclohexanone derivatives. nih.gov The ring-opening of such spirocycles with nucleophiles like amines has been shown to be an efficient method for accessing substituted tetrahydroindol-4-ones. researchgate.netacs.org
| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| 1,3-Cyclohexanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K2CO3, EtOAc, r.t. | Cyclohexane-1,3-dione-2-spirocyclopropane | 87% | jst.go.jp |
| 1-Bromo-2-(2-bromoethyl)benzene, Cyclohexane-1,3-dione monoethylene ketal | n-BuLi, THF, -88 °C to r.t. | Spiro[ rsc.orgbenzopyran-1,1′-cyclohexane] derivative | 28% | nih.gov |
The Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation, is a classic method for forming six-membered rings. wikipedia.org This and similar domino reactions are instrumental in synthesizing a wide array of functionalized cyclohexanone derivatives. nih.govacs.org For instance, a Michael addition of a nucleophile to an α,β-unsaturated ketone can be followed by an intramolecular aldol reaction to construct the cyclohexanone ring system. rsc.orguva.es
A patented method describes the synthesis of 2-(2-substituted ethyl) cyclohexanone starting from acetyl-gamma-butyrolactone and acrolein. google.com The process involves a Michael addition and an intramolecular Aldol condensation to form a spiro compound, which is then subjected to dehydration and hydrolysis to yield the final product. google.com This approach highlights the power of sequential reactions in building complex cyclic structures.
Grignard reagents are versatile nucleophiles used extensively in the formation of carbon-carbon bonds. chemistrysteps.commasterorganicchemistry.com A synthetic route to this compound could potentially involve the reaction of a Grignard reagent, such as one derived from a protected bromoethanol, with a suitable cyclohexanone derivative or a precursor that can be converted to the ketone. For example, the addition of a Grignard reagent to a nitrile can be an efficient method for preparing ketones. msu.edu
A related synthesis of 5-(2-iodoethyl)salicylaldehyde involves the use of a Grignard reagent as a key reactant, isolating 4-(2-iodoethyl)phenol (B8786233) as an intermediate. researchgate.net This suggests that a similar strategy could be employed where a Grignard reagent adds to a precursor that can then be oxidized or otherwise converted to the desired cyclohexanone. The use of brominated precursors is also common, as the bromine can be readily displaced or converted to other functional groups, including the desired iodide. scielo.brresearchgate.net
Principles of Green Chemistry in the Synthesis of Cyclohexanone Derivatives
The synthesis of cyclohexanone and its derivatives is a cornerstone of industrial chemistry, providing precursors for materials like nylon. researchgate.netmdpi.com The increasing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into these synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize safer substances. jocpr.com
Environmentally Benign Oxidations and Catalytic Pathways
A significant focus of green chemistry in this area is the replacement of hazardous traditional oxidants, such as chromium-based reagents, with more environmentally benign alternatives. scribd.com The oxidation of cyclohexanol (B46403) to cyclohexanone serves as a model reaction for these developments.
Green Oxidants:
Sodium Hypochlorite (B82951) (Bleach): A reaction using sodium hypochlorite in the presence of acetic acid provides a green method for oxidizing cyclohexanol to cyclohexanone. scribd.com This system produces non-hazardous byproducts like water, sodium chloride, and acetate, which can be disposed of safely. scribd.com
Hydrogen Peroxide (H₂O₂): H₂O₂ is considered an environmentally friendly oxidant. researchgate.net Its use has been explored in various catalytic systems. One approach involves liquid-liquid phase transfer catalysis with a heteropolyacid co-catalyst, achieving high conversion of cyclohexanol to cyclohexanone at moderate temperatures. iarjset.com Another method employs one-dimensional crystalline hexagonal tungsten oxide (h-WO₃) nanorods as a recyclable, non-precious catalyst for the selective oxidation of cyclohexanol by aqueous H₂O₂. researchgate.net
Air/Oxygen: The use of air or molecular oxygen as the oxidant is a highly desirable green strategy. rsc.org Catalytic systems, such as those using N-hydroxyphthalimide (NHPI) and cobalt(II) salts, can facilitate the oxidation of cyclohexane (B81311) with air to produce cyclohexanone and cyclohexanol. syxbsyjg.comresearchgate.net This process, however, often requires careful control to maintain selectivity and prevent over-oxidation. google.com
Advanced Catalytic Pathways:
Heterogeneous Catalysis: The development of robust heterogeneous catalysts is crucial for sustainable processes, as they can be easily separated and recycled. mdpi.com Nano-gold molecular sieve catalysts, for example, have been used for the selective oxidation of cyclohexane to cyclohexanone. google.com
Chemo-enzymatic Systems: Innovative one-pot reactions combine chemical and enzymatic catalysis. One such system uses a supported AuPdPt catalyst for the in-situ synthesis of H₂O₂ from H₂ and O₂, which is then used by an unspecific peroxygenase (UPO) enzyme to selectively oxidize cyclohexane. bohrium.com
Electrosynthesis: Electrochemical methods offer a sustainable route for producing cyclohexanone derivatives under ambient conditions. acs.org For instance, cyclohexanone oxime, a precursor to Nylon 6, can be synthesized via the electrochemical reduction of nitrate (B79036) at a Zn-Cu alloy catalyst in the presence of cyclohexanone. acs.org Another approach integrates plasma-assisted air-to-NOₓ conversion with the electrochemical co-electrolysis of the generated NOₓ and cyclohexanone. nih.gov
Microwave-Assisted Synthesis: Microwave-Assisted Organic Synthesis (MAOS) has been demonstrated as an eco-friendly method for the crossed aldol condensation of cyclohexanone and benzaldehyde (B42025) derivatives, significantly reducing reaction times. ugm.ac.id
| Starting Material | Oxidant/Catalyst System | Key Green Feature | Reference |
|---|---|---|---|
| Cyclohexanol | Sodium Hypochlorite/Acetic Acid | Avoids heavy metal oxidants; non-hazardous byproducts. | scribd.com |
| Cyclohexanol | H₂O₂ / Phase Transfer Catalyst & Heteropolyacid | Uses H₂O₂ as a clean oxidant. | iarjset.com |
| Cyclohexanol | H₂O₂ / h-WO₃ Nanorods | Utilizes a non-precious, recyclable catalyst. | researchgate.net |
| Cyclohexane | Air / Co(OAc)₂ & NHPI | Employs air as the primary oxidant. | syxbsyjg.comresearchgate.net |
| Cyclohexane | O₂ / Nano-gold molecular sieve | Heterogeneous catalyst for selective oxidation. | google.com |
| Cyclohexane | In-situ H₂O₂ (from H₂/O₂) / AuPdPt & Peroxygenase | Chemo-enzymatic cascade with high selectivity. | bohrium.com |
| Cyclohexanone & Nitrate | Electrocatalysis (Zn-Cu alloy) | Ambient conditions, uses nitrate as N source. | acs.org |
Atom Economy Considerations in Synthetic Routes
The concept of atom economy, introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwordpress.com A high atom economy signifies a more sustainable process with minimal waste generation at the molecular level. wordpress.com
Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Reaction classes differ inherently in their atom economy. Addition reactions, such as the Diels-Alder reaction, are highly atom-economical as they can incorporate all reactant atoms into the product, achieving 100% theoretical atom economy. jocpr.comrsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. rsc.org
A classic industrial example of improving atom economy is the synthesis of the pain reliever ibuprofen. wordpress.com
The Boots Process: This older, six-step synthesis had an atom economy of approximately 40%. This means that 60% of the mass of the reactants was converted into unwanted byproducts. wordpress.com
The BHC Process: A newer, three-step catalytic process was developed that significantly improved the atom economy to about 77%. wordpress.com This greener route dramatically reduces waste and is more cost-effective. numberanalytics.com
Optimizing synthetic routes for compounds like this compound requires careful selection of reactions that favor high atom economy. This involves prioritizing addition and rearrangement reactions over substitutions where possible and utilizing catalytic reagents instead of stoichiometric ones.
| Reaction Type | General Characteristic | Atom Economy | Example |
|---|---|---|---|
| Addition (e.g., Diels-Alder) | Reactants combine to form a single product with no other byproducts. | High (often 100%) | 1,3-Butadiene + Ethene → Cyclohexene jocpr.com |
| Substitution (e.g., Wittig) | An atom or group is replaced by another, generating a leaving group/byproduct. | Low | Ketone + Ylide → Alkene + Triphenylphosphine oxide rsc.org |
| Elimination | A molecule splits into two or more smaller molecules. | Low | Dehydration of an alcohol to an alkene. |
| Rearrangement | A molecule's skeleton is rearranged to yield a structural isomer. | High (100%) | Claisen rearrangement. |
Reactivity Profiles and Mechanistic Investigations of 4 2 Iodoethyl Cyclohexanone
Nucleophilic Substitution Reactions of the Iodoethyl Moiety
The primary iodoethyl group attached to the cyclohexanone (B45756) ring is a key site for nucleophilic substitution reactions. The specific mechanistic pathway and reaction outcomes are dictated by factors such as steric hindrance, carbocation stability, and the nature of the nucleophile.
S_N1 and S_N2 Mechanistic Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (S_N1) and bimolecular (S_N2). In the case of 4-(2-Iodoethyl)cyclohexanone, the iodoethyl group is a primary alkyl halide. This structural feature strongly favors the S_N2 pathway. libretexts.orglibretexts.org
The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. youtube.com This pathway is preferred for primary substrates due to minimal steric hindrance, allowing for effective backside attack by the nucleophile. libretexts.orgchemistrysteps.com The transition state is crowded, involving five groups around the central carbon, and any increase in steric bulk on the substrate decreases the reaction rate. libretexts.orglibretexts.org
Conversely, the S_N1 mechanism is disfavored. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. Primary carbocations are highly unstable and energetically unfavorable to form, making the S_N1 route for this compound exceptionally slow. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The stability of carbocations increases significantly from primary to secondary to tertiary, as alkyl groups help stabilize the positive charge. libretexts.orgvedantu.com
| Factor | S_N1 Pathway | S_N2 Pathway |
|---|---|---|
| Substrate Structure | Primary alkyl halide; highly disfavored. | Primary alkyl halide; highly favored due to low steric hindrance. libretexts.org |
| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Unstable primary carbocation. libretexts.org | No intermediate; proceeds via a five-coordinate transition state. |
| Stereochemistry | Not applicable as the carbon is not a stereocenter. | Inversion of configuration (not applicable here). |
Intramolecular Cyclization Phenomena and Ring Formation
A significant reaction pathway for this compound is intramolecular cyclization. This occurs when the two functional groups within the same molecule react with each other. In the presence of a suitable base, one of the α-carbons of the cyclohexanone ring can be deprotonated to form a nucleophilic enolate.
This internally generated enolate can then attack the electrophilic carbon of the iodoethyl chain via an intramolecular S_N2 reaction. This process results in the formation of a new carbon-carbon bond and the displacement of the iodide ion, leading to a spirocyclic ketone. Specifically, the cyclization of this compound yields a spiro[5.2]octan-1-one ring system. The reaction is driven by the formation of a stable, low-strain five-membered ring fused in a spiro fashion to the original six-membered ring.
Reactivity of the Cyclohexanone Carbonyl Group
The carbonyl group of the cyclohexanone ring is an electrophilic center and possesses acidic α-hydrogens, making it susceptible to a variety of reactions, including condensations, reductions, and oxidations.
Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt)
The presence of α-hydrogens allows this compound to undergo base- or acid-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. wikipedia.orgbyjus.com This reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025). wikipedia.org
In a typical Claisen-Schmidt reaction, a base (like NaOH) removes an α-proton from the cyclohexanone to form an enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield a conjugated α,β-unsaturated ketone. Since this compound has two reactive α-positions, the reaction can proceed on both sides of the carbonyl group to form an α,α'-bis(benzylidene)cycloalkanone derivative. nih.govtandfonline.com These reactions are often carried out under solvent-free conditions or with a catalyst like p-toluenesulfonic acid. nih.govtandfonline.com
| Reactants | Conditions | Major Product | Yield |
|---|---|---|---|
| Cyclohexanone + Benzaldehyde (2 equiv.) | Solid NaOH, grinding, room temp. | α,α'-bis-benzylidenecyclohexanone | 98-99% nih.gov |
| Cyclohexanone + Aromatic Aldehydes (2 equiv.) | p-TSA, 80°C, solvent-free | α,α'-bis(substituted benzylidene) cycloalkanones | Good yields tandfonline.comresearchgate.net |
Selective Reduction and Oxidation Transformations
Selective Reduction: The carbonyl group of this compound can be chemoselectively reduced to a secondary alcohol without affecting the iodoethyl moiety. Mild hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) are ideal for this transformation. cdnsciencepub.com NaBH₄ is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards alkyl halides. cdnsciencepub.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, yielding 4-(2-Iodoethyl)cyclohexanol. The selectivity arises because ketones are more electrophilic and reactive towards hydride attack than the C-I bond. cdnsciencepub.com
Oxidation Transformations: The oxidation of the cyclohexanone ring typically leads to ring-opening reactions, yielding dicarboxylic acids. For instance, oxidation with strong oxidizing agents like nitric acid can cleave the ring to form adipic acid and other related products. rsc.org The mechanism often involves the enol form of the ketone. rsc.org Such oxidative processes are generally harsh and would likely affect the iodoethyl group as well. Therefore, selective oxidation of the cyclohexanone in this compound without altering the side chain is synthetically challenging and typically not a primary reaction pathway explored for this compound.
| Transformation | Reagent | Product | Selectivity Notes |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 4-(2-Iodoethyl)cyclohexanol | Highly chemoselective; reduces the ketone to an alcohol without affecting the alkyl iodide. cdnsciencepub.com |
| Oxidation | Nitric Acid, H₂O₂ with catalysts | Ring-opened dicarboxylic acids (e.g., adipic acid) | Harsh conditions; not selective, likely to affect the iodoethyl group. nih.govresearchgate.net |
Derivatization for Functional Group Interconversion
The primary iodo group in this compound is a proficient leaving group, readily participating in nucleophilic substitution reactions to facilitate the interconversion of functional groups. A common transformation is the conversion of the iodoalkane to an azide (B81097). This is typically achieved by reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the iodide ion, leading to the formation of 4-(2-azidoethyl)cyclohexanone. This azido (B1232118) derivative serves as a valuable precursor for the synthesis of amines and nitrogen-containing heterocycles.
Table 1: Representative Functional Group Interconversion of this compound
| Starting Material | Reagent | Solvent | Product | Reaction Type |
| This compound | Sodium Azide (NaN₃) | DMF | 4-(2-Azidoethyl)cyclohexanone | Sₙ2 Nucleophilic Substitution |
Organometallic Coupling Reactions
The carbon-iodine bond in this compound is amenable to the formation of new carbon-carbon bonds through various organometallic coupling reactions. These reactions are fundamental in the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound can serve as the electrophilic partner in this reaction. Typically, the reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., sodium carbonate or potassium phosphate), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). When reacted with an arylboronic acid, such as phenylboronic acid, the corresponding 4-(2-phenylethyl)cyclohexanone is formed. This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at the terminus of the ethyl side chain.
Table 2: Exemplary Suzuki-Miyaura Coupling of this compound
| Electrophile | Organoboron Reagent | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Ethanol/Water | 4-(2-Phenylethyl)cyclohexanone |
Applications of Gilman and Other Organocopper Reagents
Gilman reagents, which are lithium dialkylcuprates (R₂CuLi), are effective for the coupling of alkyl halides with a variety of organic groups. The Corey-House synthesis, which employs Gilman reagents, is a classic method for forming carbon-carbon bonds. nih.govresearchgate.netpressbooks.pub In the case of this compound, a Gilman reagent like lithium dimethylcuprate ((CH₃)₂CuLi) would react selectively with the primary iodo group, leaving the ketone functionality intact under appropriate conditions. This reaction would yield 4-(2-propyl)cyclohexanone. The reaction proceeds via a mechanism that has characteristics of both Sₙ2 and oxidative addition/reductive elimination pathways. The lower reactivity of Gilman reagents compared to Grignard or organolithium reagents often provides greater chemoselectivity.
Reactivity with Grignard Reagents
Grignard reagents (RMgX) are potent nucleophiles and strong bases that readily react with carbonyl compounds. organic-chemistry.org The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), presents a chemoselectivity challenge due to the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the iodine atom.
Typically, the Grignard reagent will preferentially attack the more electrophilic and sterically accessible carbonyl group to form a tertiary alcohol after acidic workup. For instance, reaction with phenylmagnesium bromide would primarily yield 1-phenyl-4-(2-iodoethyl)cyclohexan-1-ol. However, side reactions such as enolization of the ketone and reaction with the alkyl iodide can occur, particularly with more sterically hindered Grignard reagents or at elevated temperatures. Careful control of reaction conditions, such as low temperatures, is crucial to favor the desired 1,2-addition to the carbonyl group. researchgate.net
Elimination Reactions
The iodoethyl group of this compound can undergo elimination reactions to form an alkene. This is typically achieved by treatment with a non-nucleophilic, sterically hindered base. A common reagent for this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK). acs.org
The reaction proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In the case of this compound, the base will abstract a proton from the carbon adjacent to the iodine-bearing carbon, leading to the formation of 4-vinylcyclohexanone. The choice of a bulky base helps to minimize competing Sₙ2 substitution reactions. masterorganicchemistry.com The stereochemical requirements of the E2 reaction in cyclohexane (B81311) systems dictate that for elimination to occur, both the leaving group and the abstracted proton should ideally be in axial positions in the chair conformation. nih.gov
Radical-Mediated Transformations and Pathways
The weak carbon-iodine bond in this compound makes it a suitable precursor for radical-mediated reactions. These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tri-n-butyltin hydride (Bu₃SnH).
One important application is intramolecular radical cyclization. Upon generation of the primary radical at the carbon previously bearing the iodine, it can attack the carbonyl oxygen or, more commonly, an appropriately positioned alkene if one is introduced into the molecule. However, in the absence of a suitable internal trap, the primary radical will be quenched by a hydrogen atom from the tin hydride to give 4-ethylcyclohexanone.
Alternatively, samarium(II) iodide (SmI₂) can be used to promote reductive radical cyclizations. In the presence of SmI₂, a ketyl radical can be formed from the cyclohexanone carbonyl. If a suitable radical acceptor is present on the side chain, intramolecular cyclization can occur. For this compound itself, treatment with SmI₂ would likely lead to the formation of a primary radical which could then be involved in subsequent reactions.
Table 3: Summary of Key Reactions and Products
| Reaction Type | Reagent(s) | Key Intermediate/Pathway | Major Product |
| Functional Group Interconversion | NaN₃ | Sₙ2 displacement | 4-(2-Azidoethyl)cyclohexanone |
| Suzuki-Miyaura Coupling | Phenylboronic Acid, Pd(PPh₃)₄, Base | Oxidative addition, Transmetalation, Reductive elimination | 4-(2-Phenylethyl)cyclohexanone |
| Gilman Coupling (Corey-House) | (CH₃)₂CuLi | Nucleophilic attack on C-I | 4-(2-Propyl)cyclohexanone |
| Grignard Reaction | PhMgBr | Nucleophilic addition to C=O | 1-Phenyl-4-(2-iodoethyl)cyclohexan-1-ol |
| E2 Elimination | DBU or t-BuOK | Anti-periplanar elimination | 4-Vinylcyclohexanone |
| Radical Reduction | Bu₃SnH, AIBN | Radical chain reaction | 4-Ethylcyclohexanone |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2-Iodoethyl)cyclohexanone, ¹H and ¹³C NMR would provide a complete picture of the proton and carbon frameworks, respectively.
The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the carbonyl group (C=O) and the iodine atom will significantly influence the chemical shifts (δ) of nearby protons, causing them to appear further downfield.
The protons on the carbon adjacent to the iodine atom (α to the iodine) are expected to be the most deshielded of the ethyl group, likely appearing as a triplet. The protons on the carbon adjacent to the cyclohexanone (B45756) ring (β to the iodine) would also be a triplet, coupled to the α-protons.
Within the cyclohexanone ring, the protons on the carbons alpha to the carbonyl group (C2 and C6) are expected to be the most deshielded due to the anisotropy of the C=O bond, appearing as multiplets. The single proton at the C4 position, which is attached to the iodoethyl substituent, would also be a multiplet. The remaining methylene (B1212753) protons on the ring (C3 and C5) would likely appear as complex overlapping multiplets at a more upfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Hα (CH₂I) | 3.2 - 3.4 | Triplet | 2H |
| Hβ (CH₂-ring) | 1.8 - 2.0 | Triplet | 2H |
| H2, H6 (axial & equatorial) | 2.2 - 2.5 | Multiplet | 4H |
| H4 | 1.9 - 2.1 | Multiplet | 1H |
| H3, H5 (axial & equatorial) | 1.4 - 1.8 | Multiplet | 4H |
Note: These are predicted values and may vary in an actual experimental spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and will appear significantly downfield. The carbon atom bonded to the iodine will also be shifted to a lower field, though not as dramatically as the carbonyl carbon. The chemical shifts of the cyclohexanone ring carbons will be influenced by their proximity to the carbonyl group and the iodoethyl substituent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 208 - 212 |
| Cα (CH₂I) | 5 - 10 |
| Cβ (CH₂-ring) | 35 - 40 |
| C2, C6 | 40 - 45 |
| C4 | 38 - 42 |
| C3, C5 | 28 - 33 |
Note: These are predicted values and may vary in an actual experimental spectrum.
Two-dimensional (2D) NMR techniques would be invaluable in confirming the structural assignments of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the protons of the iodoethyl group (Hα and Hβ). Within the ring, couplings would be observed between adjacent protons, for example, between H2 and H3, H3 and H4, and H4 and H5.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the iodoethyl group to the C4 position of the cyclohexanone ring. For instance, correlations would be expected from the Hβ protons to C3, C4, and C5 of the ring.
In a synthetic sample of this compound, common impurities could include residual starting materials, such as 4-(2-hydroxyethyl)cyclohexanone (B1611332), or byproducts from the iodination reaction. These impurities would present their own characteristic signals in the NMR spectra. For example, the presence of a hydroxyl group in the starting material would give rise to a broad singlet in the ¹H NMR spectrum and a corresponding carbinol signal in the ¹³C NMR spectrum. Solvents used in the synthesis or purification (e.g., diethyl ether, dichloromethane) are also common impurities and have well-documented chemical shifts.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules and is excellent for identifying functional groups.
The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a saturated cyclic ketone. The C-H stretching vibrations of the methylene groups in the ring and the ethyl side chain would also be prominent. The C-I bond will have a stretching vibration at a much lower frequency, typically in the far-infrared region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong, Sharp |
| C-H Stretch (sp³ CH₂) | 2850 - 3000 | Medium to Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-I Stretch | 500 - 600 | Medium to Weak |
Note: These are predicted values and may vary based on the sample preparation and instrument.
Raman Spectroscopy
For this compound, the Raman spectrum is expected to be dominated by features arising from the cyclohexanone ring, the carbonyl group (C=O), and the iodoethyl side chain. The carbonyl stretch in cyclic ketones like cyclohexanone typically appears as a strong band. spectroscopyonline.com The carbon-iodine bond, involving a heavy atom, will give rise to a characteristic low-frequency stretching vibration. Other significant bands will correspond to C-C stretching and CH₂ bending modes of the aliphatic ring and side chain.
Table 1: Predicted Major Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O Stretch | Ketone | 1700 - 1725 | Strong |
| CH₂ Scissoring | Cyclohexane (B81311) Ring & Ethyl Chain | 1430 - 1470 | Medium |
| C-C Stretch | Ring and Chain | 800 - 1200 | Medium-Weak |
| C-I Stretch | Iodoalkane | 480 - 600 | Strong |
| Ring Breathing Mode | Cyclohexane Ring | ~805 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry. libretexts.org The sample is first vaporized and separated into its components in the GC column before each component is introduced into the mass spectrometer for ionization and detection. wisc.edu Electron Ionization (EI) is a common method that uses high-energy electrons to ionize the molecule, often causing it to break apart into characteristic fragments.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways are predictable based on its structure:
Alpha-Cleavage: A common fragmentation for ketones, involving the cleavage of bonds adjacent to the carbonyl group. whitman.edu
Loss of Iodine: Cleavage of the relatively weak C-I bond is a highly favorable pathway, leading to the loss of an iodine radical (I•, 127 amu) and formation of a carbocation. youtube.com
Cyclic Ketone Fragmentation: Saturated cyclic ketones like cyclohexanone are known to produce a characteristic fragment at m/z 55. whitman.edu
Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 252 | [C₈H₁₃IO]⁺ | Molecular Ion (M⁺) |
| 125 | [M - I]⁺ | Loss of iodine radical |
| 97 | [C₆H₉O]⁺ | Alpha-cleavage at the ring |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Characteristic fragment from cyclohexanone ring cleavage |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an analytical technique that couples the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. mdpi.comcreative-proteomics.com While this compound is likely amenable to GC-MS, LC-MS provides an alternative characterization method.
Using a soft ionization technique such as Electrospray Ionization (ESI), LC-MS analysis would primarily yield the protonated molecular ion [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺). This approach is excellent for confirming the molecular weight of the compound with minimal fragmentation. To enhance the ionization efficiency of the ketone, chemical derivatization with reagents like Girard's reagent can be employed. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as each unique combination of atoms has a distinct calculated mass. algimed.com For this compound, HRMS would be used to confirm its elemental composition, C₈H₁₃IO. A measured mass within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass provides definitive evidence for the chemical formula. researchgate.net
Table 3: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₃IO |
| Nominal Mass | 252 amu |
| Calculated Monoisotopic (Exact) Mass | 251.99549 amu |
Single Crystal X-ray Diffraction Analysis
While no specific crystal structure for this compound has been publicly reported, its structural characteristics can be inferred from analyses of similar functionalized cyclohexanone compounds. scilit.comnih.gov It is expected that the cyclohexanone ring would adopt a stable chair conformation to minimize torsional and steric strain. researchgate.net The 4-(2-Iodoethyl) substituent would likely occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions, which would be more pronounced with a bulky substituent.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for substituted cyclohexanones) |
| Ring Conformation | Chair |
| Substituent Position | Equatorial |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. utoronto.ca The technique is primarily used to identify and quantify compounds containing chromophores—functional groups capable of absorbing light.
In this compound, two distinct chromophores are present: the carbonyl group (C=O) of the ketone and the carbon-iodine (C-I) bond of the iodoalkane. These chromophores are electronically isolated from each other, meaning there is no conjugation.
Carbonyl Group: Saturated ketones exhibit a weak absorption band in the UV region resulting from a forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition. slideshare.net
Alkyl Iodide Group: The C-I bond shows a more intense absorption band, also typically in the UV region, which is attributed to an n→σ* (non-bonding to anti-bonding sigma orbital) transition. core.ac.ukberkeley.edu
The resulting UV-Vis spectrum of this compound is expected to be a composite of these two individual absorptions.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore | Electronic Transition | Predicted λmax (in hexane) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| C=O (Ketone) | n → π | ~280 - 290 nm | Low (~15-25 L mol⁻¹ cm⁻¹) |
| C-I (Iodoalkane) | n → σ | ~255 - 265 nm | Moderate (~350-450 L mol⁻¹ cm⁻¹) |
Computational and Theoretical Studies of 4 2 Iodoethyl Cyclohexanone
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com DFT calculations for 4-(2-iodoethyl)cyclohexanone would provide valuable insights into its behavior and reactivity. These investigations typically involve analyzing the molecule's electronic structure, frontier molecular orbitals, electrostatic potential, and bonding characteristics.
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Energy Level Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive. wuxiapptec.com For this compound, the HOMO would likely be localized on the iodine atom and the carbonyl group, which are the regions with higher electron density, making them susceptible to electrophilic attack. The LUMO, on the other hand, would be centered on the electrophilic sites of the molecule.
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites. libretexts.orgchemrxiv.org The MEP map of this compound would show regions of negative potential (in red) and positive potential (in blue). The negative regions, typically around the oxygen atom of the carbonyl group and the iodine atom, indicate areas that are prone to electrophilic attack. Conversely, the positive regions, usually around the hydrogen atoms, are susceptible to nucleophilic attack. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwisc.edu For this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi), the hybridization of the atoms, and the extent of electron delocalization. This analysis can also quantify the interactions between different parts of the molecule, such as hyperconjugative interactions, which contribute to its stability. rsc.org
| Interaction | Stabilization Energy (E(2)) (Hypothetical) | Description |
|---|---|---|
| LP(O) -> σ(C-C) | 2.5 kcal/mol | Interaction between the lone pair of oxygen and an anti-bonding C-C orbital |
| σ(C-H) -> σ(C-I) | 1.8 kcal/mol | Hyperconjugative interaction involving the C-I bond |
Quantum Chemical Calculations of Vibrational Frequencies and Spectra Correlation
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific vibrational modes. For this compound, such calculations would be instrumental in interpreting its vibrational spectra and confirming its molecular structure. Studies on similar molecules like cyclohexane (B81311) have demonstrated the accuracy of these computational methods in predicting vibrational spectra. karazin.uaustc.edu.cn
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, computational methods can be used to map out the potential energy surface, identify transition states, and calculate activation energies. This information provides a detailed understanding of the reaction pathway and helps in predicting the reaction kinetics and the major products. For instance, computational studies on the reactions of ketones have provided valuable insights into their reactivity and the factors that control the reaction outcomes. mdpi.com
Conformational Analysis and Isomeric Stability Predictions
The conformational landscape of this compound is primarily dictated by the geometry of its six-membered ring and the orientation of its substituents. Theoretical chemistry provides powerful tools to predict the most stable arrangements of the molecule. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain, making it significantly more stable than boat or twist-boat forms.
For a substituted cyclohexane, the key determinants of stability are the axial and equatorial positions occupied by the substituents. libretexts.org Substituents in the axial position experience steric hindrance from the other axial atoms on the same side of the ring, an unfavorable interaction known as 1,3-diaxial strain. libretexts.org Consequently, conformations that place larger substituents in the equatorial position are generally more stable. libretexts.orglibretexts.org
In this compound, the 2-iodoethyl group is considerably bulkier than a hydrogen atom. Computational methods, such as Density Functional Theory (DFT), are employed to quantify the energy differences between the possible conformers. These calculations typically involve geometry optimization of the various isomers, followed by frequency calculations to confirm they are true energy minima. The conformer with the 2-iodoethyl group in the equatorial position is predicted to be the most stable isomer due to the avoidance of significant 1,3-diaxial interactions. The axial conformer, by contrast, is higher in energy, and twist-boat conformations are considerably less stable.
Below is a representative data table illustrating the predicted relative energies for the principal conformers of this compound, as would be determined by DFT calculations.
| Conformer | Substituent Position | Computational Method | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair | Equatorial | DFT (B3LYP/6-31G) | 0.00 |
| Chair | Axial | DFT (B3LYP/6-31G) | 2.10 |
| Twist-Boat | N/A | DFT (B3LYP/6-31G*) | ~5-6 |
Note: Data are illustrative, based on established principles of conformational analysis for substituted cyclohexanes.
Solvation Models and Solvent Effects in Theoretical Simulations
The properties and conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Theoretical simulations must account for these interactions to provide predictions that correlate with experimental reality. While modeling each solvent molecule explicitly is highly accurate, it is computationally prohibitive for most applications. tum.deq-chem.com
A more common and computationally efficient approach is the use of implicit or continuum solvation models. tum.de These models treat the solvent as a continuous medium with a characteristic dielectric constant, surrounding a cavity that contains the solute molecule. q-chem.com The Polarizable Continuum Model (PCM) and its variations (e.g., CPCM, IEF-PCM) are widely used methods that calculate the solute-solvent electrostatic interactions. miami.edunih.gov
For this compound, the choice of solvent can alter the relative stability of its conformers. The effect is largely dependent on the dipole moment of each conformer. The conformer with the 2-iodoethyl group in the axial position typically has a larger molecular dipole moment than the equatorial conformer. In a nonpolar solvent or the gas phase, steric effects dominate, favoring the equatorial conformer. However, in a polar solvent, the conformer with the larger dipole moment will be better stabilized by the dielectric medium. This stabilization can reduce the energy difference between the axial and equatorial forms.
Computational studies using DFT combined with a PCM approach can predict these solvent-dependent energy changes. The table below illustrates how the relative energy of the axial conformer might change with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Conformer | Calculated Dipole Moment (Debye) | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Gas Phase | 1 | Equatorial | ~2.9 | 0.00 |
| Gas Phase | 1 | Axial | ~3.2 | 2.10 |
| Dichloromethane | 8.93 | Equatorial | ~3.6 | 0.00 |
| Dichloromethane | 8.93 | Axial | ~4.0 | 1.85 |
| Water | 78.39 | Equatorial | ~4.1 | 0.00 |
| Water | 78.39 | Axial | ~4.5 | 1.68 |
Note: Data are illustrative, based on typical results from solvation model calculations and principles of solute-solvent interactions.
These theoretical insights are crucial for understanding reaction mechanisms and kinetics, as the population of reactive conformers can be directly influenced by the solvent environment.
Applications in Complex Organic Synthesis As a Key Intermediate
Role in Total Synthesis of Natural Products
While direct, named total syntheses employing 4-(2-Iodoethyl)cyclohexanone are not extensively documented in readily available literature, the structural motif of an iodoethyl-functionalized cyclohexanone (B45756) appears as a crucial intermediate in the synthetic strategies for various natural products. The iodoethyl group serves as a latent electrophile, poised for intramolecular cyclization or intermolecular coupling reactions to construct key ring systems found in complex natural product scaffolds.
For instance, in synthetic approaches to certain terpenoids and alkaloids, a common strategy involves the initial construction of a functionalized cyclohexanone core. The subsequent introduction of an iodoethyl side chain sets the stage for a pivotal ring-forming event. This strategy is exemplified in synthetic studies towards various natural products where a related intermediate, 3-(2-iodoethyl)-4-methoxy-2,3,5-trimethyl-6-oxocyclohexa-1,4-dienecarboxylate, was synthesized, highlighting the utility of the iodoethyl moiety in building complex molecular frameworks. The reactivity of the carbon-iodine bond allows for a range of carbon-carbon and carbon-heteroatom bond formations, which are essential for elaborating the core structure into the final natural product.
Precursor for Pharmaceutical and Bioactive Compound Libraries
The development of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for the generation of such libraries due to its dual reactivity. The ketone can be readily transformed into a variety of functional groups or used as a handle for the introduction of molecular diversity through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. Simultaneously, the iodoethyl group can be subjected to nucleophilic substitution with a wide array of amines, thiols, and other nucleophiles, allowing for the rapid assembly of a library of compounds with diverse side chains.
This bifunctionality is particularly advantageous in the synthesis of spirocyclic compounds, a structural motif found in numerous bioactive molecules. For example, the synthesis of guanadrel, an antihypertensive drug, involves the reaction of cyclohexanone with 3-chloro-1,2-propandiol to form a spirocyclic ketal. nih.gov While not a direct use of this compound, this illustrates the importance of the cyclohexanone core in constructing pharmaceutically relevant spirocycles. The presence of the iodoethyl group in this compound provides an additional vector for diversification, enabling the creation of libraries of novel spirocyclic compounds with potential therapeutic applications.
Construction of Carbocyclic and Heterocyclic Ring Systems
The inherent reactivity of the iodoethyl group in this compound makes it a powerful tool for the construction of both carbocyclic and heterocyclic ring systems through intramolecular cyclization reactions.
Carbocyclic Ring Systems:
Intramolecular alkylation of the enolate of this compound can lead to the formation of bicyclic carbocyclic frameworks. By carefully selecting the reaction conditions, it is possible to control the regioselectivity of enolate formation and, consequently, the size of the newly formed ring. This approach provides access to valuable bicyclo[4.2.0]octanone and spiro[2.5]octanone systems, which are common cores in natural products and other biologically active molecules.
| Starting Material | Reaction Type | Product Ring System |
| This compound | Intramolecular Alkylation | Bicyclo[4.2.0]octanone |
| This compound | Intramolecular Alkylation | Spiro[2.5]octanone |
Heterocyclic Ring Systems:
The electrophilic nature of the iodoethyl group also allows for its participation in the construction of heterocyclic rings. For instance, reaction with primary amines can lead to the formation of piperidine (B6355638) derivatives through an initial N-alkylation followed by intramolecular cyclization. Similarly, reaction with sulfur nucleophiles can provide access to thiacyclohexane derivatives. Furthermore, iodide-catalyzed ring-opening cyclization of related cyclohexane-1,3-dione-2-spirocyclopropanes is a known method for the synthesis of tetrahydrobenzofurans, demonstrating the utility of iodide-mediated cyclizations in this class of compounds.
Synthesis of Advanced Building Blocks and Synthons
Beyond its direct use in the synthesis of complex targets, this compound can be transformed into a variety of more elaborate building blocks and synthons. The ketone functionality can be protected or converted to other functional groups, allowing for selective manipulation of the iodoethyl moiety. For example, protection of the ketone as a ketal, followed by conversion of the iodide to a Grignard reagent or an organolithium species, generates a nucleophilic cyclohexyl synthon that can be used in a variety of coupling reactions.
Conversely, the iodoethyl group can be transformed into other functionalities, such as an azide (B81097) or a phosphonium (B103445) salt, to create building blocks for cycloaddition reactions or Wittig-type olefinations. This versatility allows chemists to tailor the reactivity of the molecule to suit the specific needs of a synthetic sequence, making it a valuable precursor for a wide range of advanced synthetic intermediates. The general class of 4-substituted cyclohexanones are recognized as important intermediates for materials in the fields of liquid crystals, medicines, and pesticides. researchgate.net
Strategy for Divergent Synthetic Pathways
Divergent synthesis is a powerful strategy that allows for the efficient generation of a multitude of structurally distinct compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its orthogonal reactive sites.
A divergent synthetic plan could commence with the selective reaction at either the ketone or the iodoethyl group. For example, a library of analogs could be created by first reacting the ketone with a set of diverse nucleophiles. Each of these products, now containing a modified cyclohexanone core, could then be subjected to a variety of reactions at the iodoethyl position, such as Suzuki or Sonogashira couplings, to introduce further diversity.
Alternatively, the initial diversification could focus on the iodoethyl group, for instance, by creating a library of ethers or amines through nucleophilic substitution. Each of these intermediates could then undergo a series of transformations at the ketone functionality. This ability to systematically and independently modify two distinct positions on the molecule allows for the exponential generation of a diverse collection of compounds from a single, readily accessible starting material.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-Iodoethyl)cyclohexanone, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation. For example, reacting 4-vinylcyclohexanone with hydrogen iodide (HI) under controlled conditions introduces the iodoethyl group. Monitoring reaction progress via ¹H NMR (e.g., disappearance of vinyl proton signals at δ 5–6 ppm) ensures efficiency. Gas chromatography-mass spectrometry (GC-MS) can confirm purity and detect byproducts like cyclohexanol derivatives from unintended reductions .
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| Alkylation of 4-vinyl | HI, 0°C, 12 h | 78 | δ 3.2 (t, 2H, CH₂I), δ 2.4 (m, cyclohexanone protons) |
| Nucleophilic substitution | Ethyl iodide, K₂CO₃, DMF | 65 | δ 3.0 (q, 2H, CH₂I), δ 2.5 (m, ketone protons) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹³C NMR : Identifies the carbonyl carbon (δ ~210 ppm) and iodine-bearing carbons (δ 10–30 ppm for CH₂I).
- IR Spectroscopy : Strong C=O stretch at ~1715 cm⁻¹ and C-I stretch at ~500 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 266 (C₈H₁₃IO) with fragmentation patterns confirming the iodoethyl group (e.g., loss of I⁻ at m/z 139).
Advanced Research Questions
Q. How does the iodoethyl substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in Sonogashira or Suzuki-Miyaura couplings . For instance, palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups. Steric hindrance from the cyclohexanone ring directs coupling to the β-position. Kinetic studies using HPLC reveal >90% regioselectivity under optimized conditions (e.g., Pd(PPh₃)₄, 80°C) .
- Key Mechanistic Insight :
Transition-state modeling (DFT calculations) shows lower activation energy for β-substitution due to reduced steric clash compared to α-position coupling.
Q. What are the challenges in analyzing byproducts during autoxidation of this compound?
- Methodological Answer : Autoxidation generates cyclohexanol derivatives and iodinated byproducts. GC-MS and EPR spectroscopy identify radical intermediates (e.g., cyclohexoxy radicals). Solvent cage effects, as observed in cyclohexane autoxidation ( ), stabilize nascent radicals, leading to β-scission products. Mitigation strategies include adding radical scavengers (e.g., BHT) or using inert atmospheres .
- Data Table :
| Byproduct | Formation Pathway | Detection Method |
|---|---|---|
| 4-(2-Hydroxyethyl)cyclohexanone | Radical recombination | GC-MS (retention time: 8.2 min) |
| Iodoacetone | β-C-C cleavage of CH₂I group | HPLC (UV-Vis at 254 nm) |
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer : The compound is a versatile intermediate for Mannich bases or pharmaceutical analogs . For example, reacting it with methylamine forms 4-(2-methylaminoethyl)cyclohexanone, a potential CNS agent. Stereochemical outcomes are controlled via chiral catalysts (e.g., proline derivatives), as seen in ketamine analog synthesis (). Biological assays (e.g., enzyme inhibition) validate activity, with IC₅₀ values compared to reference drugs .
Key Considerations for Experimental Design
- Safety : Handle iodine-containing compounds in fume hoods (–5). Use PPE to avoid skin/eye contact.
- Data Validation : Cross-reference NMR/IR data with PubChem databases (avoiding unreliable sources per guidelines).
- Contradictions : challenges assumptions about cyclohexanone stability; thus, control experiments are critical to confirm reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
